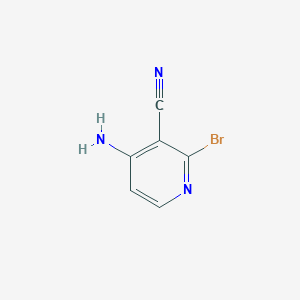

4-Amino-2-bromonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWJNDSBHZYJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806963-70-1 | |

| Record name | 4-amino-2-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Amino 2 Bromonicotinonitrile

Direct Synthesis Approaches to Halogenated Aminonicotinonitriles

Direct synthesis methods focus on constructing the 4-amino-2-bromonicotinonitrile molecule through the formation of the pyridine (B92270) ring itself or by direct functionalization of a pre-existing pyridine ring.

Heterocyclization Reactions for Pyridine Ring Formation

The formation of the substituted pyridine ring is a fundamental approach to synthesizing nicotinonitrile derivatives. Various condensation reactions can be employed to construct the heterocyclic core with the desired substituents or with functional groups that can be later converted to the target amino, bromo, and cyano groups.

One common strategy involves the multicomponent reaction of carbonyl compounds, malononitrile, and an ammonia (B1221849) source. mdpi.comumich.eduumich.edu For instance, a three-component reaction between a suitable 1,3-dicarbonyl compound (or its equivalent), malononitrile, and an ammonia source can lead to the formation of a 2-amino-3-cyanopyridine (B104079) scaffold. The specific precursors would need to be chosen to allow for the eventual introduction or presence of the bromine atom at the 2-position and the amino group at the 4-position.

Another approach involves the cyclization of acyclic precursors. For example, reactions of α,β-unsaturated ketones with cyanoacetamide or related reagents can yield highly functionalized pyridinones, which can then be converted to the desired aminonicotinonitrile. frontiersin.org The challenge lies in designing the acyclic precursor to carry the necessary functionalities that will result in the correct substitution pattern on the final pyridine ring.

Regioselective Introduction of Bromine via Electrophilic or Nucleophilic Routes

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. The electronic nature of the substituents already present on the ring dictates the feasibility and regioselectivity of bromination.

Electrophilic Bromination: Aromatic compounds can be brominated using various electrophilic brominating agents. However, the pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The presence of an activating amino group can facilitate this reaction. For the synthesis of this compound, direct bromination of a 4-aminonicotinonitrile (B111998) precursor could be explored. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, it would direct bromination to the 3- and 5-positions. Therefore, direct electrophilic bromination of 4-aminonicotinonitrile is unlikely to yield the desired 2-bromo isomer.

To achieve bromination at the 2-position, one might start with a pyridine N-oxide derivative. The N-oxide functionality activates the 2- and 4-positions towards electrophilic attack. A mild method for the regioselective C2-bromination of fused azine N-oxides has been reported using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, which could potentially be adapted. nih.govfigshare.com

Nucleophilic Bromination: Nucleophilic aromatic substitution (SNAr) is a more common route for introducing substituents onto electron-deficient rings like pyridine. This would typically involve a starting material with a good leaving group (like a chloro or nitro group) at the 2-position. For example, starting with 4-amino-2-chloronicotinonitrile, a nucleophilic substitution reaction with a bromide source could potentially yield the target compound.

Another strategy involves the Sandmeyer reaction. Starting from a 2-aminonicotinonitrile derivative, diazotization of the amino group followed by treatment with a copper(I) bromide solution can introduce the bromine atom at the 2-position. This is a well-established method for introducing halogens onto aromatic and heteroaromatic rings.

A summary of potential regioselective bromination strategies is presented in the table below.

| Strategy | Reagents | Position Selectivity | Notes |

| Electrophilic (on N-Oxide) | Ts2O, TBABr | C2 | Requires initial N-oxidation of the pyridine ring. nih.govfigshare.com |

| Nucleophilic Substitution | NaBr, KBr | C2 | Requires a suitable leaving group at the C2 position. |

| Sandmeyer Reaction | NaNO2, HBr; CuBr | C2 | Starts from a 2-amino precursor which is then replaced by bromine. |

One-Pot Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. arkat-usa.org The synthesis of functionalized pyridines, including 2-amino-3-cyanopyridines, is well-suited for MCR approaches. umich.eduumich.edu

A potential one-pot synthesis of a precursor to this compound could involve the condensation of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate. umich.eduumich.edu To achieve the desired substitution pattern, a β-keto ester or a related compound bearing a bromine atom or a precursor to it could be used. For example, a three-component reaction of malononitrile, an aldehyde, and an N-unsubstituted amidine can lead to 4-amino-5-pyrimidinecarbonitriles, highlighting the utility of MCRs in building related heterocyclic systems. arkat-usa.org While a direct one-pot synthesis for this compound is not explicitly detailed in the literature, the principles of MCRs suggest its feasibility with careful selection of starting materials.

Advanced Catalytic Methods in Nicotinonitrile Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve reaction efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the functionalization of heteroaromatic compounds. nih.govmdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity.

For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned. For instance, starting with a di-halogenated pyridine, such as 2,4-dichloronicotinonitrile, a selective amination reaction at the 4-position could be achieved using a palladium or copper catalyst with a suitable amine source. The remaining chlorine at the 2-position could then be subjected to a halogen exchange reaction or another coupling reaction.

Alternatively, C-H activation is a powerful strategy for the direct functionalization of C-H bonds. nih.govnih.gov A transition-metal catalyst could potentially be used to directly brominate a 4-aminonicotinonitrile precursor at the 2-position, although achieving the desired regioselectivity over the more activated 3- and 5-positions would be a significant challenge.

The table below summarizes some relevant transition metal-catalyzed reactions.

| Reaction Type | Catalyst (Example) | Application | Reference |

| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP | Introduction of the amino group at C4. | mdpi.com |

| C-H Arylation/Halogenation | Pd(OAc)2 | Direct functionalization of the pyridine ring. | nih.gov |

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients and their intermediates often benefits from flow chemistry approaches. nih.gov

A multi-step synthesis of this compound could be translated into a continuous flow process. Each step, such as a heterocyclization, bromination, or amination, could be performed in a dedicated reactor module. The output from one reactor could be directly fed into the next, eliminating the need for isolation and purification of intermediates, a concept known as "telescoping". nih.gov

For example, a flow process could be designed where the initial reactants for the pyridine ring formation are mixed and heated in a microreactor to form a 4-aminonicotinonitrile precursor. This stream could then be mixed with a brominating agent in a subsequent reactor to introduce the bromine atom. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities compared to batch methods. beilstein-journals.org

Mechanochemical Activations in Pyridine Derivatization

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis, often providing advantages in terms of reduced solvent use, lower energy consumption, and access to novel reaction pathways. nih.gov While specific mechanochemical routes to this compound are not extensively documented in publicly available research, the principles and applications of mechanochemistry in the synthesis of other pyridine derivatives provide a strong basis for potential synthetic strategies.

Mechanochemical methods, typically employing a ball mill, can facilitate various types of reactions for pyridine ring synthesis and functionalization. For instance, multicomponent reactions, which are well-suited for mechanochemical activation, have been successfully used to synthesize dihydropyridines. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be adapted for mechanochemical conditions, offering a solvent-free route to these important compounds. nih.gov

Furthermore, the halogenation of pyridine rings, a key step in the synthesis of this compound, has been achieved under mechanochemical conditions for other pyridine derivatives. For example, the halogenation of 2-phenylpyridine (B120327) has been reported in a ball mill using a suitable halogen source. nih.govbeilstein-journals.org This suggests that a direct mechanochemical bromination of a suitable 4-aminonicotinonitrile precursor could be a feasible synthetic step. The use of N-halosuccinimides as halogen sources is common in these reactions. nih.govbeilstein-journals.org

The key advantages of mechanochemical activation in this context would be the potential for solvent-free or low-solvent conditions, which is a significant step towards greener chemical processes. Additionally, the high energy input from milling can sometimes lead to shorter reaction times and improved yields compared to traditional solution-phase chemistry.

Sustainable Synthesis Considerations and Method Development

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like this compound. nih.govijarsct.co.in The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Several strategies are being explored for the sustainable synthesis of pyridine derivatives.

Solvent-Free and Alternative Solvent Systems: A major consideration in sustainable synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under thermal or mechanochemical conditions, are a prime example of this approach. nih.govnih.govresearchgate.net For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved under solvent-free conditions. researchgate.net Where solvents are necessary, the use of greener alternatives like water, ethanol (B145695), or ionic liquids is encouraged. benthamscience.com Ionic liquids, in particular, can act as both solvents and catalysts, offering unique advantages in pyridine synthesis. benthamscience.com

Catalysis: The use of efficient and recyclable catalysts is another cornerstone of sustainable chemistry. For the synthesis of nicotinonitriles, nanomagnetic metal-organic frameworks have been employed as reusable catalysts, demonstrating high efficiency and easy separation from the reaction mixture. nih.gov The development of biocatalysts, such as enzymes, also holds promise for milder and more selective pyridine synthesis in the future. ijarsct.co.in

Multicomponent Reactions (MCRs): MCRs are inherently sustainable as they combine three or more reactants in a single step, leading to high atom economy and reduced waste generation. rasayanjournal.co.in The synthesis of various functionalized pyridines has been achieved through one-pot multicomponent reactions, often under green conditions such as using water as a solvent or microwave irradiation. nih.govresearchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in Microwave-assisted synthesis has been widely applied to the preparation of pyridine derivatives, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net

The following table provides a comparative overview of different sustainable methods for the synthesis of functionalized pyridine derivatives, highlighting the advantages of these modern approaches.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-assisted | None | Ethanol | 10-15 min | 85-95 | nih.gov |

| Conventional Heating | None | Ethanol | 5-8 h | 70-85 | nih.gov |

| Solvent-free | TBBDA/PBBS | None | 30-60 min | 88-96 | researchgate.net |

| Ionic Liquid | [bmim]BF4 | Ionic Liquid | 2-4 h | 82-94 | benthamscience.com |

| Nanomagnetic Catalyst | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Ethanol | 1.5-3 h | 85-95 | nih.gov |

Table 1: Comparison of Sustainable Synthetic Methods for Functionalized Pyridines

The data in this table is illustrative of the general advantages of sustainable methods in pyridine synthesis and is based on reported syntheses of various pyridine derivatives, not specifically this compound.

Chemical Reactivity and Derivatization of 4 Amino 2 Bromonicotinonitrile

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic substitution. This activation is due to the electron-withdrawing effect of the ring nitrogen atom, which polarizes the C-Br bond and stabilizes the intermediate formed during substitution (a Meisenheimer-like complex). clockss.org This reactivity is central to the derivatization of the scaffold.

Direct displacement of the C2-bromide with amine nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism is a common strategy for introducing diverse amino functionalities. This reaction typically proceeds by heating the substrate with a primary or secondary amine, often in a polar aprotic solvent like DMSO or DMF. The use of a base may be required to neutralize the HBr generated during the reaction. wikipedia.org A wide range of amines, including aliphatic, cyclic, and aromatic amines, can be employed as nucleophiles.

Table 1: Representative Amination Reactions

| Nucleophile | Reagents & Conditions | Product |

|---|---|---|

| Primary Aliphatic Amine | R-NH₂, Base (e.g., K₂CO₃), DMSO, Heat | 4-Amino-2-(alkylamino)nicotinonitrile |

| Secondary Cyclic Amine | R₂NH (e.g., Morpholine), Base, DMF, Heat | 4-Amino-2-(morpholino)nicotinonitrile |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C2 position, significantly expanding the molecular diversity achievable from 4-amino-2-bromonicotinonitrile.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines. libretexts.orgorganic-chemistry.org This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the C2-bromide of the pyridine ring with a wide array of primary and secondary amines, amides, and N-heterocycles. researchgate.netlibretexts.org This method often proceeds under milder conditions and with greater functional group tolerance than traditional SNAr reactions.

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron species with an organic halide. organic-chemistry.orgmdpi.com In this context, this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters. nih.govbldpharm.com The reaction is catalyzed by a palladium(0) complex in the presence of a base, such as sodium carbonate or potassium phosphate. This allows for the synthesis of 2-aryl or 2-vinyl substituted 4-aminonicotinonitriles.

C-O Bond Formation: Analogous to the C-N coupling, palladium-catalyzed methods can also be used to form C-O bonds. By coupling this compound with alcohols or phenols under Buchwald-Hartwig-type conditions, the corresponding 2-alkoxy or 2-aryloxy derivatives can be synthesized. These reactions typically require a palladium catalyst, a suitable ligand, and a strong base.

Table 2: Cross-Coupling Reactions at the C2-Position

| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Amine (R-NH₂) | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | 2-Amino derivative |

| Boronic Acid (R-B(OH)₂) | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl/Vinyl derivative |

Transformations Involving the Amino Group

The 4-amino group is a nucleophilic center and can undergo a variety of chemical transformations common to aromatic amines.

The primary amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides. Similarly, alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation). Reductive amination with aldehydes or ketones provides another route to N-alkylated products. These reactions are useful for introducing new functional groups or for protecting the amino group during subsequent transformations.

The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of various substituents at the C4 position, including halogens (-Cl, -Br, -I), hydroxyl (-OH), and even the nitrile (-CN) group, thus enabling a complete transformation of the initial functionality.

Reactivity of the Nitrile Moiety

The nitrile group is a valuable functional handle that can participate in several important transformations. mdpi.com It is generally less reactive than the C2-bromide under nucleophilic conditions but can be selectively targeted.

The nitrile can be hydrolyzed to a primary amide under either acidic or basic conditions. Further hydrolysis under more forcing conditions will yield the corresponding carboxylic acid. This provides a pathway to 4-amino-2-bromo-nicotinamide and 4-amino-2-bromonicotinic acid.

Alternatively, the nitrile group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding a (4-amino-2-bromopyridin-3-yl)methanamine. Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), followed by aqueous workup, can convert the nitrile into a ketone, affording a route to 3-acylpyridines.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-2-(alkylamino)nicotinonitrile |

| 4-Amino-2-(morpholino)nicotinonitrile |

| 4-Amino-2-(phenylamino)nicotinonitrile |

| 2-Aryl-4-aminonicotinonitrile |

| 2-Vinyl-4-aminonicotinonitrile |

| 2-Alkoxy-4-aminonicotinonitrile |

| 2-Aryloxy-4-aminonicotinonitrile |

| 4-Amino-2-bromonicotinamide |

| 4-Amino-2-bromonicotinic acid |

| (4-Amino-2-bromopyridin-3-yl)methanamine |

| 3-Acyl-4-amino-2-bromopyridine |

| Sodium Nitrite |

| Lithium Aluminum Hydride |

| Sodium Carbonate |

| Potassium Phosphate |

| Sodium tert-butoxide |

| Potassium Carbonate |

| Cesium Carbonate |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) Acetate (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| BINAP |

Hydrolysis and Reduction Reactions

Detailed research findings on the direct hydrolysis and reduction of this compound are not extensively documented in publicly available literature. However, the reactivity of the functional groups present—an amino group, a bromo substituent, and a nitrile—suggests potential transformations under various conditions. The bromo substituent at the 2-position, activated by the adjacent electron-withdrawing nitrile group and the pyridine nitrogen, is susceptible to nucleophilic substitution, including hydrolysis under forcing acidic or basic conditions, which would likely yield 4-amino-2-hydroxynicotinonitrile. The nitrile group could potentially be hydrolyzed to an amide or a carboxylic acid, though this typically requires harsh reaction conditions.

Reduction reactions would be expected to target the nitrile group. Catalytic hydrogenation or treatment with chemical reducing agents could potentially reduce the nitrile to an aminomethyl group. The bromo substituent may also be susceptible to hydrodebromination under certain catalytic hydrogenation conditions. The pyridine ring itself can be reduced, but this generally requires more forcing conditions than the reduction of a nitrile. Without specific literature examples, these proposed reactions are based on the general chemical principles of the functional groups present in the molecule.

Cycloaddition Reactions for Fused Heterocycles

Specific examples of cycloaddition reactions involving this compound are not well-documented in the scientific literature. The electron-deficient nature of the pyridine ring, enhanced by the bromo and cyano substituents, could potentially allow it to participate as a component in Diels-Alder or other cycloaddition reactions, either as a dienophile or, less commonly, as an azadiene. However, the presence of the amino group, an electron-donating substituent, may complicate or inhibit such reactivity. The nitrile group can also participate in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to form fused pyridine rings. Given the lack of specific studies on this compound, its utility in cycloaddition reactions for the synthesis of fused heterocycles remains an area for future investigation.

Annulation and Ring-Forming Reactions

Cyclization with Hydrazines to Pyrazolo[3,4-b]pyridine Systems

The reaction of 2-halonicotinonitriles with hydrazines is a well-established method for the synthesis of pyrazolo[3,4-b]pyridine derivatives. Although a specific example detailing the reaction of this compound with hydrazine (B178648) is not readily found, the general reaction mechanism provides a clear pathway for this transformation. The reaction is initiated by a nucleophilic attack of the hydrazine at the C2 position of the pyridine ring, leading to the displacement of the bromide, which is a good leaving group. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This sequence of substitution and cyclization results in the formation of the fused pyrazolo[3,4-b]pyridine ring system.

The amino group at the 4-position of the starting material is expected to be retained in the final product, yielding a 3,4-diaminopyrazolo[3,4-b]pyridine derivative. The reaction conditions typically involve heating the 2-halonicotinonitrile with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or isopropanol. The general synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines from 2-chloro-3-cyanopyridine (B134404) derivatives has been reported. nih.gov This methodology is highly analogous to the expected reactivity of this compound.

Table 1: Representative Reaction for the Synthesis of Pyrazolo[3,4-b]pyridine Systems

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Chloro-3-cyanopyridine derivative | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine derivative | Heating in a suitable solvent | nih.gov |

Construction of Polycyclic Pyridine Derivatives

The versatile reactivity of the 2-bromo and 3-cyano groups in this compound makes it a valuable precursor for the construction of various polycyclic pyridine derivatives, particularly thieno[2,3-b]pyridines and furo[2,3-b]pyridines. These annulation reactions typically proceed via a substitution of the bromide followed by an intramolecular cyclization onto the nitrile group.

Synthesis of Thieno[2,3-b]pyridines:

The synthesis of thieno[2,3-b]pyridines can be achieved by reacting 2-bromonicotinonitrile (B189604) derivatives with a sulfur-containing nucleophile, such as an α-mercaptoacetate or α-mercaptoketone. The reaction sequence involves an initial S-alkylation at the C2 position, displacing the bromide. The resulting intermediate then undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization, where the carbanion generated adjacent to the ester or ketone group attacks the nitrile carbon, leading to the formation of the fused thiophene (B33073) ring. The amino group at the 4-position of the starting material would result in a 4-aminothieno[2,3-b]pyridine derivative. researchgate.net

Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Product | Key Reaction Type | Reference |

| 2-Bromonicotinonitrile derivative | Ethyl thioglycolate | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | S-alkylation and Thorpe-Ziegler cyclization | researchgate.net |

Synthesis of Furo[2,3-b]pyridines:

Similarly, furo[2,3-b]pyridines can be synthesized from 2-bromonicotinonitrile precursors. A common method involves the reaction with an O-nucleophile, such as the enolate of an α-hydroxyketone or α-hydroxyester. The reaction proceeds via an initial O-alkylation to displace the bromide, followed by an intramolecular cyclization of the oxygen-linked nucleophile onto the nitrile group. This strategy provides access to a variety of substituted furo[2,3-b]pyridines. nih.gov The presence of the 4-amino group on the starting nicotinonitrile would be carried through to the final furo[2,3-b]pyridine (B1315467) product.

Table 3: Synthesis of Furo[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Product | Key Reaction Type | Reference |

| 2-Halopyridine | Ethyl 2-hydroxyacetate | Furo[2,3-b]pyridine ester derivative | Nucleophilic aromatic substitution and ring closure | nih.gov |

Applications in Advanced Chemical Sciences

Utilization as a Key Intermediate in Complex Organic Synthesis

The combination of an amino, bromo, and cyano group on a pyridine (B92270) core makes 4-Amino-2-bromonicotinonitrile a versatile intermediate for the synthesis of more complex molecules. The bromine atom is particularly amenable to a wide range of cross-coupling reactions, which are fundamental to modern organic synthesis.

The structure of this compound is primed for the construction of novel heterocyclic scaffolds. The bromo substituent can readily participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups at the 2-position. organic-chemistry.org Similarly, the Buchwald-Hartwig amination offers a pathway to introduce a wide array of substituted amines. wikipedia.orgcapes.gov.brorganic-chemistry.org The amino and nitrile groups can also undergo various cyclization reactions to form fused ring systems.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Reactant for Bromine Substitution | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C | Biaryl or Heterobiaryl Pyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | 2-Amino-substituted Nicotinonitriles |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | 2-Alkynylnicotinonitriles |

| Stille Coupling | Organostannanes | C-C | Substituted Nicotinonitriles |

| Heck Coupling | Alkenes | C-C (alkenyl) | 2-Alkenylnicotinonitriles |

Contributions to Pharmaceutical Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant number of approved drugs featuring such structures. The pyridine core, in particular, is a well-established pharmacophore.

The structural features of this compound suggest its potential as a precursor for bioactive molecules. The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can interact with biological targets. The bromo and cyano groups serve as handles for further chemical modification to optimize pharmacological properties. For example, similar aminopyridine structures have been investigated as scaffolds for various therapeutic agents.

Fragment-based drug discovery (FBDD) and modular synthesis are powerful strategies in modern pharmaceutical research. This compound could serve as a valuable fragment or building block in such approaches. Its distinct reactive sites allow for the systematic and independent introduction of different chemical moieties, enabling the rapid generation of a library of diverse compounds for biological screening. This modularity is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds.

Advancements in Agrochemical Research

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. Heterocyclic compounds play a significant role in the development of herbicides, fungicides, and insecticides.

The nicotinonitrile scaffold is present in some classes of agrochemicals. The functional groups of this compound could be elaborated to generate molecules with potential herbicidal, fungicidal, or insecticidal activity. The amino and bromo groups offer sites for modification to fine-tune the biological activity and physical properties of the resulting compounds, such as their uptake and translocation in plants or their selectivity towards target pests.

Innovations in Materials Science

Development of Organic Fluorescent Materials

Organic fluorescent materials are integral to a wide range of applications, including organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. The design of novel fluorophores often relies on the creation of donor-pi-acceptor (D-π-A) systems, which can exhibit intense fluorescence and tunable emission wavelengths. The this compound scaffold is an excellent candidate for constructing such systems.

The amino group serves as a potent electron donor, while the cyano group acts as an electron acceptor. The bromine atom at the 2-position offers a reactive site for introducing various π-conjugated bridges or other functional groups through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This strategic functionalization allows for the fine-tuning of the molecule's electronic structure and, consequently, its photophysical properties.

Research on related aminonicotinonitrile derivatives has demonstrated the feasibility of this approach. For instance, various fluorescent dyes based on the nicotinonitrile scaffold have been synthesized, exhibiting a range of emission colors and high quantum yields. researchgate.net The synthesis of pyrido[1,2-a]pyrimidine (B8458354) fluorophores from α-aminonicotinonitrile has yielded compounds with fluorescence maxima ranging from 430 nm to 480 nm. researchgate.net This highlights the potential of the aminonicotinonitrile core in developing new fluorescent materials. Although specific data for this compound is not yet widely available, the principles established with similar compounds suggest its significant promise.

To illustrate the potential, one can consider the photophysical properties of related D-π-A dyes derived from similar building blocks.

| Dye Architecture | Donor Group | Acceptor Group | Emission Max (nm) | Quantum Yield (%) |

| Aryl-vinylene-pyridyl | Varies | Pyridyl-nitrile | 450-550 | 30-70 |

| Imidazo[1,2-a]pyridine | Imidazo-pyridine | Varies | 400-500 | 20-60 |

| Pyrido[1,2-a]pyrimidine | Pyrido-pyrimidine | Varies | 430-480 | Not Reported |

This table is illustrative and compiled from data on related compound classes to demonstrate the potential of the this compound scaffold.

Application in Sensors and Optoelectronic Devices

The versatile electronic properties of materials derived from this compound also point towards their utility in sensors and optoelectronic devices. The pyridine nitrogen and the amino group can act as binding sites for metal ions, making derivatives of this compound potential candidates for fluorescent chemosensors. Upon binding of an analyte, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence signal, such as quenching or enhancement of the emission, or a shift in the emission wavelength. Research on other bromo-aminopyridine derivatives has shown their potential in developing fluorescent chemosensors for the detection of metal ions.

In the realm of optoelectronics, the development of efficient light-emitting materials is a key objective. Derivatives of 6-(arylvinylene)-3-bromopyridine have been successfully employed as building blocks for blue light-emitting chromophores. acs.org These compounds have demonstrated strong fluorescence and have been used to fabricate organic light-emitting diodes (OLEDs) with notable performance metrics. acs.org For example, a blue-emitting LED constructed using such a derivative exhibited a luminous efficiency of 3.9 cd/A and a power efficiency of 1.4 lm/W. acs.org

The potential for this compound in this area lies in its ability to be incorporated into similar molecular designs. The strategic placement of the amino and cyano groups can lead to materials with a high propensity for charge transfer, a desirable characteristic for emissive layers in OLEDs. The bromo group provides a convenient handle to build complex, conjugated systems necessary for efficient charge transport and emission.

| Device Type | Material Class | Key Performance Metric | Reported Value |

| Organic LED | 6-(Arylvinylene)-3-bromopyridine derivative | Luminous Efficiency | 3.9 cd/A |

| Organic LED | 6-(Arylvinylene)-3-bromopyridine derivative | Power Efficiency | 1.4 lm/W |

| Organic LED | 6-(Arylvinylene)-3-bromopyridine derivative | External Quantum Efficiency | 2.9% |

This table presents data from research on related bromopyridine derivatives to highlight the potential of materials derived from this compound in optoelectronic applications. acs.org

Computational and Spectroscopic Investigations of 4 Amino 2 Bromonicotinonitrile

Advanced Spectroscopic Characterization Methods for Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and potential applications. For crystalline solids, X-ray crystallography stands as the definitive method for structural elucidation.

Solid-State Structural Elucidation via X-ray Crystallography

| Parameter | Expected Value/System for 4-Amino-2-bromonicotinonitrile (by analogy) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c, C2/c, or Pca21 |

| Key Intermolecular Interactions | N-H···N (amino to nitrile/pyridine), Halogen bonding (Br···N/O) |

Quantum Chemical Calculations

To complement experimental data and to probe the molecule's properties in the absence of a definitive crystal structure, quantum chemical calculations are invaluable. These computational methods provide a deep understanding of the electronic structure, molecular geometry, and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometry and electronic properties of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), an optimized molecular structure of this compound can be calculated. nih.govsigmaaldrich.com These calculations would provide precise bond lengths, bond angles, and dihedral angles. For example, in a study of 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano [2,3-b]pyridine-3-carbonitrile, DFT calculations were used to determine the optimized molecular structure. researchgate.netresearchgate.net Similar calculations for this compound would likely show a planar pyridine (B92270) ring, with the amino and cyano groups lying in the same plane. The bromine atom would be positioned at the 2-position of the pyridine ring.

Table of Predicted Bond Lengths and Angles (Hypothetical based on similar structures)

| Bond/Angle | Predicted Value |

| C2-Br | ~1.89 Å |

| C4-NH2 | ~1.36 Å |

| C3-CN | ~1.44 Å |

| C≡N | ~1.16 Å |

| ∠C3-C2-Br | ~121° |

| ∠C5-C4-N(H2) | ~120° |

| ∠C2-C3-C(N) | ~122° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyridine ring. This distribution suggests that the molecule could be susceptible to electrophilic attack at the amino group and nucleophilic attack at the carbon atom of the nitrile group or the pyridine ring.

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational studies on analogous molecules like 4-amino-2-chlorobenzonitrile (B1265742) have shown how the distribution of HOMO and LUMO orbitals dictates the charge transfer characteristics within the molecule. unifap.br

Table of Calculated Electronic Properties (Hypothetical)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~3.5 D |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. sigmaaldrich.com For this compound, the protons of the amino group would likely appear as a broad singlet, while the two aromatic protons would show distinct signals in the downfield region of the ¹H NMR spectrum. The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted and assigned to specific molecular motions. Key vibrational modes for this compound would include the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and various C-C and C-N stretching and bending vibrations of the pyridine ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. sigmaaldrich.com The absorption bands in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals. For this compound, transitions from the HOMO to the LUMO would be prominent, likely appearing in the UV region.

Molecular Modeling and Mechanistic Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. mdpi.com For this compound, molecular modeling can be employed to study its interactions with biological macromolecules, such as enzymes or receptors, which is a critical step in drug design. mdpi.com

By understanding the three-dimensional structure and electronic properties of this compound, researchers can perform molecular docking studies to predict its binding affinity and orientation within the active site of a target protein. These studies can help in elucidating its potential mechanism of action and in designing more potent and selective analogs. Although specific mechanistic studies involving this compound are not detailed in the available literature, the computational framework exists to explore its reactivity in various chemical transformations and its potential as a building block in the synthesis of more complex molecules.

Reaction Mechanism Elucidation through Computational Approaches

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong basis for understanding its chemical behavior. The presence of amino, bromo, and cyano groups on a pyridine ring suggests several potential reaction pathways that can be computationally modeled.

One relevant example is the computational study of the reaction mechanism for the formation of diaminophthalonitrile from dibromo-diaminobenzene and copper cyanide. researchgate.net This type of study, often employing Density Functional Theory (DFT), can map out the entire reaction pathway, identifying transition states, intermediates, and calculating activation energies. For a hypothetical reaction involving this compound, such as a nucleophilic substitution of the bromine atom, a similar computational approach could be envisioned.

Hypothetical Reaction Pathway Analysis:

A DFT study on such a reaction would typically involve:

Geometry Optimization: Optimizing the three-dimensional structures of the reactants, products, and any intermediates or transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable molecules) or saddle points (for transition states).

For instance, in the computationally studied reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide, two major steps with distinct activated complexes were identified. researchgate.net The thermodynamic parameters for each step were calculated, revealing significant energy barriers. researchgate.net

| Parameter | Step 1 | Step 2 |

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

| Data from a study on 4,5-dibromo-1,2-diaminobenzene and copper cyanide, serving as a model. researchgate.net |

These computational findings highlight the presence of significant energy barriers that must be overcome for the reaction to proceed. researchgate.net A similar detailed understanding for this compound would be crucial for optimizing synthetic procedures.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods are adept at probing these properties through the analysis of molecular orbitals and electrostatic potential.

A DFT study on a closely related compound, ethyl 5-amino-2-bromoisonicotinate, provides valuable insights that can be extrapolated to this compound. nih.gov In this study, the molecular structure was optimized using the B3LYP/6-311+G(d,p) level of theory. nih.gov The calculated energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. The LUMO, conversely, represents the ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

For ethyl 5-amino-2-bromoisonicotinate, the following values were calculated:

| Parameter | Energy (eV) |

| HOMO Energy | -6.2700 |

| LUMO Energy | -2.1769 |

| HOMO-LUMO Gap (ΔE) | 4.0931 |

| Data from a DFT study on ethyl 5-amino-2-bromoisonicotinate. nih.gov |

These values suggest a molecule with a moderate reactivity profile. The distribution of these frontier orbitals across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on atoms that are susceptible to nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Studies on similar aromatic systems often show negative potential around the nitrogen atom of the pyridine ring and the amino group, while the area near the hydrogen atoms and the bromine atom may exhibit a more positive potential. mdpi.com

The insights gained from such computational analyses are instrumental in predicting the regioselectivity of reactions involving this compound and in designing derivatives with tailored reactivity for various applications. nih.gov

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Strategies

While methods for the synthesis of 4-Amino-2-bromonicotinonitrile exist, such as the reaction of 2,4-dibromopyridine-3-carbonitrile with ammonium (B1175870) hydroxide, future research could focus on developing more sustainable and efficient synthetic protocols. wikipedia.org Green chemistry principles could be applied to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents and solvents.

Future synthetic research could explore:

Flow Chemistry: Continuous flow processes could offer improved reaction control, enhanced safety for potentially exothermic reactions, and easier scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: This technique could significantly reduce reaction times and potentially improve yields for the synthesis of this compound and its derivatives.

Catalytic Methods: Investigating catalytic C-H amination or bromination of suitable pyridine (B92270) precursors could provide more direct and atom-economical routes to the target molecule, avoiding the use of stoichiometric reagents.

A comparative table of potential future synthetic strategies is presented below.

| Strategy | Potential Advantages |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for higher yields. |

| Catalytic C-H Functionalization | Increased atom economy, more direct synthetic routes. |

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is largely unexplored. Future research should aim to systematically investigate the reactivity of its key functional groups—the amino, bromo, and nitrile moieties—both individually and in concert.

The Bromo Group: The bromine atom at the 2-position is a prime handle for various cross-coupling reactions. Future work could extensively explore its participation in:

Palladium-catalyzed reactions: Buchwald-Hartwig amination, Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide array of substituents, leading to diverse libraries of novel compounds. nih.govscirp.orgrsc.org The synthesis of 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridines via Sonogashira coupling highlights the potential for such transformations. scirp.org

Lithiation: Reaction with organolithium reagents could generate a 2-lithiopyridine species, a versatile intermediate for subsequent reactions with various electrophiles. wikipedia.org

The Amino Group: The amino group at the 4-position can undergo various transformations. Future studies could investigate:

Nucleophilic Aromatic Substitution (SNAr): While the amino group itself can be a nucleophile, its directing effect can influence SNAr reactions at other positions. The reactivity of 4-aminopyridines with halogens has been shown to result in interesting charge-transfer complexes and ionic species. jyu.firesearchgate.netacs.org

Diazotization: Conversion of the amino group to a diazonium salt could open up a plethora of subsequent functionalizations, including Sandmeyer-type reactions.

The Nitrile Group: The nitrile group offers significant synthetic flexibility. Future research could focus on:

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to construct fused heterocyclic systems. For instance, 2-aminonicotinonitriles are valuable precursors for the synthesis of fused pyridines. acs.orgacs.org

Hydrolysis and Reduction: Conversion of the nitrile to a carboxylic acid, amide, or an amine would provide access to different classes of compounds with potentially new properties.

Synergistic Reactivity: The interplay between the functional groups could lead to novel intramolecular reactions and rearrangements. For example, intramolecular nucleophilic aromatic substitution between the amino group and the bromo-activated position could be a pathway to novel heterocyclic systems. acs.org

Broadening the Scope of Applications in Chemical Biology and Materials Science

The structural motifs present in this compound suggest its potential for applications in both chemical biology and materials science.

Chemical Biology:

Fluorescent Probes: Pyridine and aminopyridine derivatives are known to be key components of fluorescent probes for bioimaging and sensing applications. ontosight.airsc.orgtandfonline.commdpi.commdpi.com Future research could focus on developing derivatives of this compound that exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE). nih.gov The inherent functionalities allow for facile conjugation to biomolecules or other signaling units.

Medicinal Chemistry Scaffolds: The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. nih.govresearchgate.netnih.govresearchgate.net The bromine and nitrile groups on this compound provide handles for the rapid generation of compound libraries for screening against various biological targets.

Materials Science:

Organic Electronics: Pyridine-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) as electron-transporting or host materials. nih.govacs.orgrsc.orgrsc.orgresearchgate.net The electronic properties of this compound could be tuned through derivatization to develop new materials for organic electronic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can act as ligands for metal ions, making this compound a potential building block for the synthesis of coordination polymers and MOFs with interesting structural and functional properties.

A table summarizing potential applications is provided below.

| Field | Potential Application | Rationale |

| Chemical Biology | Fluorescent Probes | Pyridine core is common in fluorophores. ontosight.airsc.orgtandfonline.commdpi.commdpi.com |

| Medicinal Chemistry Scaffolds | 2-Aminopyridine is a privileged structure in drug discovery. nih.govresearchgate.netnih.govresearchgate.net | |

| Materials Science | Organic Electronics (OLEDs, OSCs) | Pyridine derivatives are used as electron-transporting materials. nih.govacs.orgrsc.orgrsc.orgresearchgate.net |

| Coordination Polymers/MOFs | Pyridine and amino groups can coordinate to metal centers. |

Integrated Computational and Experimental Approaches for Discovery

To accelerate the discovery of new reactions and applications for this compound, an integrated approach combining computational and experimental studies will be crucial.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to:

Predict the reactivity of the different functional groups and guide the design of new reactions. ias.ac.injournaleras.comnih.govresearchgate.net

Elucidate reaction mechanisms and understand the role of catalysts and reagents.

Predict the electronic and photophysical properties of novel derivatives for applications in materials science and chemical biology. nih.gov

High-Throughput Experimentation: In conjunction with computational predictions, high-throughput screening of reaction conditions and catalysts can rapidly identify optimal synthetic protocols. Similarly, screening of new derivatives for biological activity or material properties can accelerate the discovery of new applications.

This synergistic approach will enable a more rational and efficient exploration of the chemical space around this compound, unlocking its full potential as a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-bromonicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized nicotinonitrile precursor. For example, bromine or N-bromosuccinimide (NBS) can be used in polar aprotic solvents (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C). The amino group’s position requires protection (e.g., using Boc groups) to prevent undesired side reactions. Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., Lewis acids like FeCl₃), and reaction time monitoring via TLC or HPLC . PubChem data suggest analogous brominated nitriles often achieve 60–80% yields under inert atmospheres .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and NH₂ vibrations (~3350–3450 cm⁻¹). NIST-standardized IR libraries provide reference spectra for brominated aromatics .

- NMR : ¹H NMR confirms substituent positions (e.g., bromine’s deshielding effect on adjacent protons). ¹³C NMR detects nitrile carbons (~115–120 ppm) and quaternary carbons bonded to bromine .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₆H₃BrN₃) and isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How can researchers characterize the electronic effects of bromine and amino substituents on the reactivity of nicotinonitrile derivatives?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing (bromine) and electron-donating (NH₂) effects on aromatic ring charge distribution. Fukui indices predict reactive sites for nucleophilic/electrophilic attacks .

- Experimental Probes : Competitive coupling reactions (e.g., Suzuki-Miyaura) compare reactivity with/without substituents. Hammett plots correlate σ values of substituents with reaction rates .

Q. How should researchers address contradictions in biological activity data observed for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., dehalogenated byproducts) can skew bioassays .

- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times. Replicate studies across independent labs to confirm dose-response trends .

- Structural Analogues : Test derivatives (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile) to isolate substituent-specific effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Scaffold Modularity : Synthesize derivatives with variations at the 2-bromo and 4-amino positions (e.g., replacing Br with Cl or NH₂ with NHAc).

- Biological Screening : Use high-throughput assays (e.g., kinase inhibition or antimicrobial MIC tests) to quantify activity changes. Cross-reference with PubChem BioAssay data for analogous compounds .

- Data Integration : Apply multivariate analysis (e.g., PCA or QSAR models) to correlate substituent properties (logP, polar surface area) with bioactivity .

Data Contradiction & Analysis

Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Measure in multiple solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric methods. Note pH dependence, as the amino group may protonate in acidic conditions .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with NIST stability protocols for halogenated nitriles .

Q. What experimental controls are critical when investigating the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer :

- Negative Controls : Run reactions without catalysts or with debrominated analogues to confirm the bromine’s role.

- Leaching Tests : Filter catalysts mid-reaction to check for homogeneous vs. heterogeneous pathways .

- Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer mechanisms in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.